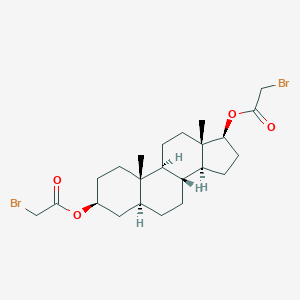
2-Hydroxy-2-(4-isopropylphenyl)acetonitrile
Vue d'ensemble
Description
Synthesis Analysis
A concise synthesis of 2-(2-hydroxyphenyl)acetonitriles, which is structurally related to 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile, involves the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions. This method showcases the versatility and efficiency of synthesizing hydroxyphenylacetonitriles, including derivatives like 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile, providing a foundation for further chemical modification and application (Wu et al., 2014).
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile and its derivatives has been studied through various spectroscopic methods. For instance, the association of 2-isopropylphenol through hydrogen bonding in different solvents, including acetonitrile, has been investigated using high-resolution nuclear magnetic resonance spectroscopy. These studies help in understanding the electronic and structural aspects that influence the chemical behavior of such compounds (Luo et al., 2001).
Chemical Reactions and Properties
2-Hydroxy-2-(4-isopropylphenyl)acetonitrile undergoes various chemical reactions, showcasing its reactive nature. For example, the electrochemical oxidation of related compounds in acetonitrile has been explored, revealing products derived from intermediate phenoxy radicals or phenoxonium ions, depending on the solution conditions and electrode potential. Such studies are crucial for understanding the oxidation behavior and potential applications in synthetic chemistry (Richards & Evans, 1977).
Physical Properties Analysis
The physical properties of 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile, including solubility, melting point, and boiling point, are influenced by its molecular structure. The study of hydrogen bonding association of similar compounds in solvents like acetonitrile provides insights into the solvation and interaction behaviors, which are critical for applications in solution chemistry and formulation development (Luo et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles and electrophiles, acid-base behavior, and stability under various conditions, are fundamental aspects of 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile's chemistry. Research on the electrochemical oxidation and reactions with cyanide ions provides valuable data on the compound's chemical versatility and potential for further functionalization (Richards & Evans, 1977).
Applications De Recherche Scientifique
Hydrogen Bonding Studies : Luo, Lay, and Chen (2001) investigated the hydrogen bonding association of 2-isopropylphenol, a compound structurally related to 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile, in different solvents including acetonitrile. This research enhances understanding of molecular interactions, which is crucial in fields like medicinal chemistry and materials science (Luo, Lay, & Chen, 2001).
Electrochemical Oxidation : Richards and Evans (1977) studied the anodic oxidation of derivatives of isopropylphenol in acetonitrile. Understanding the electrochemical behavior of these compounds is significant for developing new synthetic methodologies and materials (Richards & Evans, 1977).
Reaction with Singlet Oxygen : Yoshioka et al. (1998) explored the reaction of singlet oxygen with enolic tautomers of certain diketones in acetonitrile. Such studies are vital for understanding oxidative processes in organic chemistry and potential applications in pharmaceuticals (Yoshioka et al., 1998).
Demethylation Studies : Kawamura et al. (1994) investigated the demethylation of acetophenones in acetonitrile, contributing to knowledge in organic synthesis and the manipulation of molecular structures (Kawamura et al., 1994).
Synthesis Studies : Maghsoodlou et al. (2010) reported the synthesis of certain compounds in acetonitrile, highlighting the importance of solvent choice in organic synthesis and the development of new compounds (Maghsoodlou et al., 2010).
Endophytic Fungus Research : Chapla et al. (2014) isolated new compounds from an endophytic fungus in acetonitrile, demonstrating the role of organic solvents in natural product extraction and potential drug discovery (Chapla et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXIHTKCTUICKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558567 | |
| Record name | Hydroxy[4-(propan-2-yl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-(4-isopropylphenyl)acetonitrile | |
CAS RN |
91132-18-2 | |
| Record name | Hydroxy[4-(propan-2-yl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B50233.png)


![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B50242.png)







